Cas no 1547028-95-4 (1-2-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine)

1-2-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine
- EN300-1869182
- 1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine
- 1547028-95-4
-
- インチ: 1S/C9H14N2O/c1-7-6-8(11-12-7)2-3-9(10)4-5-9/h6H,2-5,10H2,1H3
- InChIKey: UTLBCRNOYPIYIY-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(CCC2(CC2)N)=N1
計算された属性
- せいみつぶんしりょう: 166.110613074g/mol
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 52Ų
1-2-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869182-0.25g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1869182-0.1g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1869182-2.5g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1869182-0.05g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1869182-1g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1869182-5g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1869182-0.5g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1869182-1.0g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1869182-5.0g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1869182-10.0g |
1-[2-(5-methyl-1,2-oxazol-3-yl)ethyl]cyclopropan-1-amine |
1547028-95-4 | 10g |
$6390.0 | 2023-06-01 |
1-2-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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10. A chiral salen-based MOF catalytic material with high thermal, aqueous and chemical stabilities†Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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1-2-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amineに関する追加情報
Introduction to 1-2-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine (CAS No. 1547028-95-4)
1-2-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. With the CAS number 1547028-95-4, this molecule represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. The presence of a 5-methyl-1,2-oxazole moiety fused to a cyclopropane ring, coupled with an ethylamine side chain, endows it with distinctive electronic and steric properties that make it a promising candidate for further investigation.
The 5-methyl-1,2-oxazole ring is a well-known scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions. This structural feature is particularly valuable in drug design, as it can enhance binding affinity to biological targets. The cyclopropane ring, on the other hand, introduces conformational rigidity, which can be exploited to improve metabolic stability and binding specificity. Together, these components create a molecular framework that is both versatile and intriguing.
In recent years, there has been growing interest in the development of novel scaffolds that combine multiple pharmacophoric elements to achieve synergistic effects. The 1-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine structure exemplifies this trend by integrating two distinct heterocyclic systems into a single molecule. This approach has led to the discovery of several compounds with enhanced pharmacological properties, including improved solubility and reduced toxicity.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The 5-methyl-1,2-oxazole moiety has been shown to interact with various neurotransmitter receptors, suggesting that derivatives of this compound may exhibit effects on central nervous system (CNS) function. Furthermore, the cyclopropane ring can serve as a pharmacophore for modulating enzyme activity, which could be particularly relevant in the context of neurodegenerative diseases where enzyme dysregulation plays a critical role.
Recent studies have also explored the antimicrobial properties of molecules containing the 5-methyl-1,2-oxazole scaffold. These investigations have revealed that certain derivatives exhibit potent activity against Gram-positive bacteria and fungi, making them attractive candidates for developing new antimicrobial agents. The structural features of 1-(5-methyl-1,2-oxazol-3-yl)ethylcyclopropan-1-amine, including its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways, may contribute to its antimicrobial efficacy.
The synthesis of this compound presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. However, advances in synthetic methodology have made it increasingly feasible to access complex heterocyclic systems like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in constructing the desired molecular framework efficiently.
In terms of drug development, the potential of 1-(5-methyl-1,2 oxazol -3 -yl) ethyl cyclopropan - 1 - amine lies not only in its structural novelty but also in its observed bioactivity. Preclinical studies have demonstrated that derivatives of this compound exhibit promising effects on various biological targets relevant to human health. These findings underscore the importance of exploring new chemical entities like this one for addressing unmet medical needs.
The integration of computational chemistry and high-throughput screening has further accelerated the discovery process for compounds like this one. By leveraging computational tools to predict binding affinities and optimize molecular structures, researchers can rapidly identify promising candidates for further investigation. This approach has already led to several breakthroughs in drug discovery and continues to be a powerful strategy for developing novel therapeutics.
The future prospects for 1-(5-methyl - 1 , 2 oxazol -3 - yl) ethyl cyclopropan - 1 - amine are bright given its unique structural features and potential biological activities. Ongoing research efforts are focused on refining synthetic methodologies and exploring new derivatives with enhanced pharmacological properties. As our understanding of molecular interactions continues to grow, compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics.
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